1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-
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Overview
Description
“1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a compound that belongs to the class of benzazepines . It is a biologically important heterocyclic system . The azepine ring in its structure is annulated with the benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, a related compound, has been reported . The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of this compound . The synthesis incorporates acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Molecular Structure Analysis
The molecular structure of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is characterized by the presence of a benzazepine ring, which is a seven-membered cyclic compound containing nitrogen . The benzazepine ring is annulated with the benzene ring .Chemical Reactions Analysis
The synthesis of “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” involves acylation with methyl chloroformate and subsequent cyclization by the action of CF3SO3H .Physical And Chemical Properties Analysis
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is a powder . It has a molecular weight of 262.58 and 226.12 . The storage temperature is room temperature .Safety and Hazards
The compound “1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro-” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
CAS RN |
740842-87-9 |
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Product Name |
1H-2-Benzazepine, 7-bromo-2,3,4,5-tetrahydro- |
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 |
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12BrN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
InChI Key |
WQZWMJXOLQUALN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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